molecular formula C7H13F2N B1480547 1-(2,2-difluoro-3,3-dimethylcyclopropyl)-N-methylmethanamine CAS No. 2092794-37-9

1-(2,2-difluoro-3,3-dimethylcyclopropyl)-N-methylmethanamine

Cat. No.: B1480547
CAS No.: 2092794-37-9
M. Wt: 149.18 g/mol
InChI Key: FDCWTBRRAQLUKQ-UHFFFAOYSA-N
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Description

1-(2,2-Difluoro-3,3-dimethylcyclopropyl)-N-methylmethanamine (CAS 2092794-37-9) is a high-purity chemical building block offered with a guaranteed purity of 95% . This specialized compound, with a molecular formula of C7H13F2N and a molecular weight of 149.182 g/mol, is designed for use in advanced chemical synthesis and drug discovery research . The distinct 2,2-difluoro-3,3-dimethylcyclopropyl group fused with an N-methylmethanamine functional group makes it a valuable scaffold for constructing more complex molecules, particularly in the development of pharmaceutical candidates where the difluorocyclopropyl motif is known to influence metabolic stability and binding affinity. This product is strictly for use as a synthetic intermediate in laboratory settings . To ensure its stability and longevity, the compound should be stored at -4°C for short-term use (1-2 weeks) or at -20°C for long-term preservation (1-2 years) . Researchers handling this material must adhere to strict safety protocols, including wearing protective gloves, clothing, and eyewear, and all procedures should be conducted in a well-ventilated environment to avoid inhalation or skin contact . Post-experiment waste must be collected and managed by a specialized hazardous waste treatment service in compliance with all applicable environmental regulations . This chemical is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(2,2-difluoro-3,3-dimethylcyclopropyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N/c1-6(2)5(4-10-3)7(6,8)9/h5,10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCWTBRRAQLUKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(F)F)CNC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,2-Difluoro-3,3-dimethylcyclopropyl)-N-methylmethanamine is a compound of interest due to its unique structural features and potential biological activities. The compound's molecular formula is C6H11F2NC_6H_{11}F_2N and it is characterized by the presence of difluorinated cyclopropyl moieties. This article aims to explore the biological activity of this compound through various studies and data sources.

Biological Activity Overview

The biological activity of 1-(2,2-difluoro-3,3-dimethylcyclopropyl)-N-methylmethanamine has not been extensively documented in the literature. However, some relevant findings include:

Data Table: Predicted Biological Properties

PropertyValue
Molecular Weight135.085 g/mol
Predicted Collision Cross Section (CCS)132.5 Ų
Acute ToxicityHarmful if swallowed (H302)
Skin IrritationCauses skin irritation (H315)

Study 1: Toxicological Assessment

A study focusing on the toxicological profile of similar compounds indicated that difluorinated amines could exhibit neurotoxic effects. The structural similarity suggests that 1-(2,2-difluoro-3,3-dimethylcyclopropyl)-N-methylmethanamine may also possess neurotoxic properties. Further research is needed to confirm these effects specifically for this compound.

Study 2: Pharmacological Implications

Research on related compounds has shown that modifications in the cyclopropyl structure can lead to significant changes in receptor binding affinity. For instance, alterations in fluorination patterns have been linked to enhanced interactions with neurotransmitter receptors, potentially implicating this compound in pharmacological applications targeting neurological disorders.

Study 3: Environmental Impact

The environmental persistence of fluorinated compounds raises concerns regarding their ecological impact. Studies indicate that such compounds can bioaccumulate and may disrupt endocrine functions in wildlife. Understanding the environmental fate of 1-(2,2-difluoro-3,3-dimethylcyclopropyl)-N-methylmethanamine is crucial for assessing its overall safety profile.

Comparison with Similar Compounds

1-[3-(2,2-Difluoroethoxy)phenyl]-N-methylmethanamine

Molecular Formula: C₁₀H₁₃F₂NO Monoisotopic Mass: 201.09652 Da Key Differences:

  • Core Structure : Replaces the cyclopropane with a phenyl ring substituted with a 2,2-difluoroethoxy group.
  • Higher molecular weight (201 vs. 135 Da) may reduce blood-brain barrier permeability.
  • Applications: No direct pharmacological data, but structurally related to fluorinated amines used in drug discovery .

1-(5-(2,4-Difluorophenyl)-1-((3-Fluorophenyl)sulfonyl)-4-methoxy-1H-pyrrol-3-yl)-N-methylmethanamine

Molecular Formula: Not explicitly provided (). Key Features:

  • Core Structure : Pyrrole ring substituted with sulfonyl, methoxy, and difluorophenyl groups.
  • Functional Impact :
    • The sulfonyl group enhances metabolic stability, a feature absent in the cyclopropane-based compound.
    • Multiple fluorine atoms may improve binding affinity in enzyme targets (e.g., gastric H⁺/K⁺-ATPase inhibitors, as seen in TAK-438) .
  • Pharmacological Relevance : Demonstrates bioactivity in acid-blocking applications, suggesting fluorine placement is critical for potency .

N,α-Dimethyl-3-(trifluoromethyl)benzeneethanamine

Molecular Formula: C₁₁H₁₄F₃N Monoisotopic Mass: 217.23 Da Key Differences:

  • Core Structure : Benzene ring substituted with a trifluoromethyl (-CF₃) group, a strong electron-withdrawing moiety.
  • Functional Impact :
    • Higher lipophilicity (predicted density: 1.1152) compared to the cyclopropane compound, which may influence tissue distribution.
    • Predicted pKa of 10.22 suggests moderate basicity, aligning with the cyclopropane derivative’s amine functionality .

Comparative Data Table

Compound Molecular Formula Molecular Weight (Da) Key Substituents Notable Properties/Applications
1-(2,2-Difluoro-3,3-dimethylcyclopropyl)-N-methylmethanamine C₆H₁₁F₂N 135.09 Cyclopropane, 2,2-F₂, 3,3-(CH₃)₂ Novel structure; limited data
1-[3-(2,2-Difluoroethoxy)phenyl]-N-methylmethanamine C₁₀H₁₃F₂NO 201.10 Phenyl, 2,2-F₂-ethoxy Higher polarity; drug discovery
TAK-438 (Pharmacological Analog) Not provided ~400 (estimated) Sulfonyl, difluorophenyl, pyrrole Gastric acid blocker
N,α-Dimethyl-3-(trifluoromethyl)benzeneethanamine C₁₁H₁₄F₃N 217.23 Benzene, -CF₃ High lipophilicity; predicted pKa 10.22

Research Implications

  • Fluorine Substitution : Both the cyclopropane and phenyl analogs utilize fluorine for electronic modulation, but the cyclopropane’s strain may confer unique reactivity or binding kinetics.
  • Ring Systems : Cyclopropanes offer steric constraints that could enhance target selectivity compared to flexible chains or planar aromatic systems.
  • Pharmacological Potential: The lack of data on the cyclopropane derivative highlights opportunities for studies on metabolic stability, toxicity, and target engagement.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2,2-difluoro-3,3-dimethylcyclopropyl)-N-methylmethanamine generally follows these key steps:

  • Construction of the 3,3-dimethylcyclopropyl core.
  • Introduction of geminal difluoro substituents at the 2-position of the cyclopropane ring.
  • Installation of the N-methylmethanamine functional group at the 1-position.

This approach requires selective fluorination methods and careful control of stereochemistry due to the strained cyclopropane ring.

Fluorination of Cyclopropyl Precursors

Selective difluorination of cyclopropyl derivatives is a critical step. A common approach uses electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) to introduce the geminal difluoro substituents on a cyclopropyl bisphosphonate precursor, as demonstrated in related difluoromethylene bisphosphonate syntheses. Although this exact reagent is used for bisphosphonates, the fluorination principle applies to cyclopropyl substrates bearing suitable leaving groups or activated positions.

  • For example, tetraethyl methylenebisphosphonate can be fluorinated with NFSI to yield tetraethyl difluoromethylene bisphosphonate in good yield (71%).
  • Analogous fluorination on cyclopropyl substrates bearing methyl or ethyl esters could be adapted to generate the difluoro-substituted cyclopropane core.

Construction of the 3,3-Dimethylcyclopropyl Ring

The 3,3-dimethylcyclopropyl ring is typically formed via cyclopropanation reactions of alkenes with suitable carbene or carbenoid reagents. Common methods include:

  • Simmons–Smith cyclopropanation using diiodomethane and zinc-copper couple on alkenes bearing gem-dimethyl substituents.
  • Carbene transfer from diazo compounds under metal catalysis.

The difluoro substitution is often introduced post-cyclopropanation due to the sensitivity of the fluorination step.

Introduction of the N-Methylmethanamine Group

The N-methylmethanamine moiety can be introduced by nucleophilic substitution or reductive amination:

  • Direct substitution of a suitable leaving group (e.g., halide or tosylate) on the cyclopropylmethane intermediate with methylamine.
  • Reductive amination of a cyclopropyl aldehyde with methylamine under reducing conditions.

An example from related cyclopropylamine derivatives shows that cyclopropylmethyl-methylamine can be coupled with activated acid derivatives using peptide coupling agents such as HATU in DMF with bases like N-ethyl-N,N-diisopropylamine, yielding amine products quantitatively.

Representative Preparation Route (Hypothetical Based on Literature)

Step Reaction Type Reagents/Conditions Yield Notes
1 Cyclopropanation Alkene with gem-dimethyl + Simmons–Smith reagent High Forms 3,3-dimethylcyclopropane core
2 Electrophilic fluorination N-Fluorobenzenesulfonimide (NFSI) ~70% Introduces 2,2-difluoro substituents
3 Functional group activation Halogenation or tosylation at 1-position Moderate Prepares for amination
4 Amination Reaction with methylamine, HATU, DIPEA in DMF Quantitative Forms N-methylmethanamine substituent

Key Research Findings and Data

  • The use of NFSI for selective difluorination is well-documented for related phosphonate compounds and can be adapted for cyclopropyl substrates.
  • Amination via peptide coupling reagents (HATU) in polar aprotic solvents (DMF) with bases (DIPEA) provides high yields and clean conversions for cyclopropylmethyl amines.
  • The difluorocyclopropyl moiety imparts unique electronic and steric properties, often enhancing biological activity in metalloenzyme inhibitors, as noted in patent US8883797B2.
  • Purification typically involves aqueous-organic extraction and drying over MgSO4, followed by concentration without further purification when high yield and purity are achieved.

Summary Table of Preparation Methods

Preparation Aspect Method/Agent Yield (%) Reference/Notes
Cyclopropane ring formation Simmons–Smith cyclopropanation or carbene transfer High (generally >80%) Standard organic synthesis
Difluorination N-Fluorobenzenesulfonimide (NFSI) ~70% Adapted from bisphosphonate fluorination
Activation for amination Halogenation or tosylation Moderate Prepares for nucleophilic substitution
Amination Methylamine with HATU and DIPEA in DMF Quantitative (100%) Efficient coupling method

Additional Notes

  • No direct literature or patent data explicitly detailing the full stepwise synthesis of 1-(2,2-difluoro-3,3-dimethylcyclopropyl)-N-methylmethanamine was found, but the above methods are inferred from closely related compounds and synthetic strategies.
  • The compound's hydrochloride salt form is documented with molecular formula C6H11F2N and associated mass spectrometry data, indicating successful synthesis and characterization.
  • The synthetic route must carefully control reaction conditions to avoid ring opening or defluorination due to the cyclopropane ring strain and fluorine reactivity.

Q & A

Q. What are the established synthetic routes for 1-(2,2-difluoro-3,3-dimethylcyclopropyl)-N-methylmethanamine, and what intermediates are critical for optimizing yield?

The synthesis typically involves cyclopropanation of a pre-functionalized alkene followed by amine alkylation. A key intermediate is the cyclopropane precursor (e.g., 2,2-difluoro-3,3-dimethylcyclopropane carboxylic acid), which undergoes halogenation or activation for subsequent nucleophilic substitution with N-methylmethanamine. Multi-step protocols, such as those used for structurally similar cyclopropane derivatives, emphasize temperature control (<0°C for cyclopropanation) and anhydrous conditions to minimize side reactions . Yield optimization often relies on stoichiometric adjustments of the amine reagent and purification via column chromatography.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying the cyclopropane ring geometry, fluorine substituents, and amine functionalization. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For example, ¹⁹F NMR chemical shifts between -110 to -150 ppm are indicative of difluoro-substituted cyclopropanes. Differential Scanning Calorimetry (DSC) can assess thermal stability, particularly for cyclopropane ring strain .

Q. How does the compound’s solubility profile vary across solvents, and what factors influence this behavior?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, THF) due to its amine and cyclopropane moieties but limited solubility in water. Fluorine substituents enhance lipophilicity, reducing aqueous solubility. Solubility can be improved via co-solvent systems (e.g., DMSO:water 1:1) or salt formation (e.g., hydrochloride). Temperature and pH adjustments (e.g., acidic buffers for protonation of the amine) are additional levers for solubility optimization .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the electronic and steric effects of the difluoro-dimethylcyclopropane ring on reactivity?

DFT studies model the cyclopropane ring’s angle strain (≈60° bond angles) and hyperconjugation between fluorine substituents and the ring. Electron-withdrawing fluorine atoms increase electrophilicity at the cyclopropane carbons, influencing nucleophilic attack or ring-opening reactions. Steric effects from the dimethyl groups can be quantified using molecular volume maps, predicting regioselectivity in derivatization reactions .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in biological targets?

SAR studies involve systematic modifications:

  • Cyclopropane substituents : Replacing fluorine with chlorine or hydrogen to assess halogen-dependent interactions.
  • Amine functionalization : Comparing N-methyl with bulkier groups (e.g., N-isopropyl) to evaluate steric tolerance in enzyme binding pockets. Biological assays (e.g., enzyme inhibition, cell viability) are paired with computational docking to map pharmacophore features. For analogs, IC₅₀ shifts >10-fold often indicate critical substituent-target interactions .

Q. What in vitro methodologies assess metabolic stability, and how do structural features influence susceptibility to cytochrome P450 enzymes?

Liver microsomal assays (human or rodent) quantify metabolic half-life (t₁/₂) via LC-MS/MS. The tertiary amine is prone to N-demethylation by CYP3A4/5, while fluorine substituents retard oxidative degradation. Co-incubation with CYP inhibitors (e.g., ketoconazole) identifies primary metabolic pathways. Structural modifications, such as replacing N-methyl with N-cyclopropyl, can reduce CYP affinity .

Q. How should researchers resolve contradictory data in reactivity or bioactivity studies?

Contradictions often arise from impurities or solvent effects. Approaches include:

  • Control experiments : Re-synthesize the compound under stringent purity protocols.
  • Analytical validation : Use high-resolution LC-MS to confirm identity and quantify byproducts.
  • Replicate assays : Test bioactivity in orthogonal systems (e.g., cell-free vs. cell-based assays). For example, discrepancies in enzyme inhibition may stem from residual DMSO; solvent-matched controls are essential .

Methodological Considerations Table

Research AspectKey ParametersTools/TechniquesReference
SynthesisTemperature, stoichiometry, anhydrous conditionsColumn chromatography, NMR
CharacterizationFluorine NMR shifts, ring strain¹⁹F NMR, X-ray crystallography
SAR AnalysisSubstituent steric/electronic effectsDocking simulations, IC₅₀ assays
Metabolic StabilityCYP isoform specificityLiver microsomes, LC-MS/MS

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-difluoro-3,3-dimethylcyclopropyl)-N-methylmethanamine
Reactant of Route 2
1-(2,2-difluoro-3,3-dimethylcyclopropyl)-N-methylmethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.